molecular formula C8H18ClNO B6200569 (2S)-2-(2-methylpropyl)morpholine hydrochloride CAS No. 2694057-32-2

(2S)-2-(2-methylpropyl)morpholine hydrochloride

Cat. No.: B6200569
CAS No.: 2694057-32-2
M. Wt: 179.69 g/mol
InChI Key: ULDJYUOLUOAZHY-QRPNPIFTSA-N
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Description

(2S)-2-(2-methylpropyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by the presence of a morpholine ring substituted with a 2-methylpropyl group at the 2-position and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-methylpropyl)morpholine hydrochloride typically involves the reaction of morpholine with 2-methylpropyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-methylpropyl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain the corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of (2S)-2-(2-methylpropyl)morpholine.

    Reduction: Corresponding amines.

    Substitution: New morpholine derivatives with different substituents.

Scientific Research Applications

(2S)-2-(2-methylpropyl)morpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals and as an additive in materials science for the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of (2S)-2-(2-methylpropyl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(2-methylpropyl)morpholine
  • (2S)-2-(2-methylpropyl)piperidine
  • (2S)-2-(2-methylpropyl)pyrrolidine

Uniqueness

(2S)-2-(2-methylpropyl)morpholine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to other similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

CAS No.

2694057-32-2

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

(2S)-2-(2-methylpropyl)morpholine;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-7(2)5-8-6-9-3-4-10-8;/h7-9H,3-6H2,1-2H3;1H/t8-;/m0./s1

InChI Key

ULDJYUOLUOAZHY-QRPNPIFTSA-N

Isomeric SMILES

CC(C)C[C@H]1CNCCO1.Cl

Canonical SMILES

CC(C)CC1CNCCO1.Cl

Purity

95

Origin of Product

United States

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